molecular formula C15H22O4 B2893463 Ashurbin CAS No. 61401-24-9

Ashurbin

Cat. No.: B2893463
CAS No.: 61401-24-9
M. Wt: 266.337
InChI Key: XTTCSJSJWINVKA-QIWJHPKASA-N
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Description

The compound (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzof. This compound is notable for its antibacterial and antifungal properties, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one involves several steps, typically starting from simpler organic molecules. The process often includes cyclization reactions to form the benzofuran core, followed by functional group modifications to introduce the hydroxyl and methylidene groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the methylidene groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its antibacterial and antifungal properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicine, the compound’s bioactive properties are explored for potential therapeutic applications. Its ability to inhibit microbial growth suggests it could be used in the treatment of infections or as a preservative in pharmaceutical formulations.

Industry

In industrial applications, (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one is used as a biocide in agricultural products to protect crops from bacterial and fungal infections.

Mechanism of Action

The mechanism of action of (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one involves the inhibition of key enzymes and pathways in bacterial and fungal cells. The compound interacts with cellular membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit the synthesis of essential biomolecules, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4aS,5S,5aR,6aR)-5-(3-Hydroxybutyl)-5a-methyl-3-methyleneoctahydro-2H-cyclopropa fbenzofuran-2-one
  • [(3aR,4aS,6R,8S,8aR,9aR)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo fbenzofuran-6-yl] (Z)-2-methylbut-2-enoate

Uniqueness

What sets (3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzofbenzofuran-2-one apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of both hydroxyl and methylidene groups, along with its specific stereochemical configuration, contributes to its distinct reactivity and bioactivity.

Properties

IUPAC Name

(3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9-,10+,11-,12-,13+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTCSJSJWINVKA-QIWJHPKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C(=C)C(CC(C3(CC2OC1=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2C[C@H]3C(=C)[C@@H](C[C@@H]([C@@]3(C[C@H]2OC1=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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